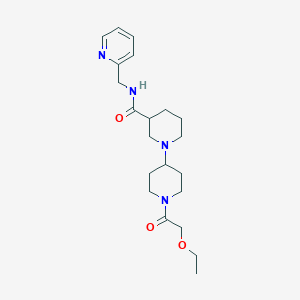
1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide, also known as CERC-501, is a novel drug candidate that has been developed for the treatment of neuropsychiatric disorders. This compound belongs to the class of selective kappa opioid receptor antagonists and has been found to have potential therapeutic benefits for a range of disorders such as depression, anxiety, and substance abuse.
作用機序
1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide acts as a selective antagonist of the kappa opioid receptor, which is known to be involved in the regulation of mood, stress, and addiction. By blocking the activity of this receptor, this compound is believed to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, this compound has been found to reduce stress-induced activation of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.
実験室実験の利点と制限
One of the main advantages of 1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. In addition, its well-established synthesis method and high purity make it suitable for use in scientific research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide. One potential area of investigation is its use in combination with other drugs for the treatment of neuropsychiatric disorders. Another area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic benefits in a range of neuropsychiatric disorders.
合成法
The synthesis of 1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-inden-5-amine with acetic anhydride to form the corresponding acetylated intermediate. This intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in a range of neuropsychiatric disorders. Clinical trials have shown promising results in the treatment of depression, anxiety, and substance abuse. In addition, preclinical studies have demonstrated the efficacy of this compound in animal models of addiction, stress, and pain.
特性
IUPAC Name |
1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(20)19-9-7-14(8-10-19)17(21)18-16-6-5-13-3-2-4-15(13)11-16/h5-6,11,14H,2-4,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCATNZEYPHGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344396.png)
![3-(5-methyl-2-thienyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5344403.png)
![methyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5344410.png)

![1-(4-tert-butylphenyl)ethanone O-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5344417.png)
![3-[3-(2-furyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5344421.png)
![(4aS*,8aR*)-6-[3-(2-furyl)propanoyl]-1-(3-methylbutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344430.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methylpyrimidine-5-carboxamide](/img/structure/B5344448.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5344450.png)
![1-{4-fluoro-2-[1-(2-methoxy-2-methylpropyl)-1H-imidazol-2-yl]phenyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5344458.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylthio)propyl]acetamide](/img/structure/B5344463.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)
